2-[(4-Methoxybenzoyl)amino]benzamide
Description
2-[(4-Methoxybenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-methoxybenzoyl group at the 2-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 282.29 g/mol .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-11-8-6-10(7-9-11)15(19)17-13-5-3-2-4-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
FLKJDOXVDOATCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Modifications
The benzamide core is a common feature among the compounds discussed below. Key structural variations include substituents on the aromatic rings, additional heterocyclic moieties, or functional groups that modulate biological activity.
Table 1: Structural and Functional Comparison
Key Differences in Pharmacological Profiles
- Antimicrobial vs. Anticancer Activity: Compound 4 (2-azetidinone derivative) showed potent antimicrobial activity against Gram-positive bacteria, attributed to its chlorophenyl-azetidinone moiety . SNX-2112, a 2-aminobenzamide derivative with an indazole core, inhibits Hsp90, leading to degradation of oncogenic client proteins (e.g., Her2) and demonstrating nanomolar efficacy in cancer cell lines .
Antioxidant Activity :
- Structural Flexibility and Target Selectivity: Nitazoxanide’s nitro-thiazole group confers antiparasitic activity by interfering with pyruvate:ferredoxin oxidoreductase (PFOR) in parasites . 2-[(4-Methoxybenzoyl)amino]benzamide lacks the nitro-heterocyclic moiety of Nitazoxanide, suggesting divergent therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Insights
- Topological Parameters: QSAR models for 2-azetidinone derivatives (e.g., Compound 4) indicate that antimicrobial activity correlates with the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv), reflecting the importance of molecular branching and electronic distribution .
- Substituent Effects : Methoxy and hydroxyl groups in benzamide derivatives enhance antioxidant activity by donating electrons and stabilizing free radicals .
Discussion: Implications for Drug Design
- Bioisosteric Replacements: Replacing the 4-methoxy group in 2-[(4-Methoxybenzoyl)amino]benzamide with a nitro-thiazole (as in Nitazoxanide) or thiourea (as in H10) could redirect activity toward antiparasitic or antioxidant applications, respectively.
- Heterocyclic Integration : Incorporating indazole/indole moieties (as in SNX-2112) may confer anticancer properties via Hsp90 inhibition, though this requires further validation for the target compound.
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